REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:20])[NH:7][C:8]1[S:9][C:10]([C:14]#[C:15][Si](C)(C)C)=[C:11]([CH3:13])[N:12]=1)([CH3:4])([CH3:3])[CH3:2].C([O-])([O-])=O.[K+].[K+]>CO>[C:1]([O:5][C:6](=[O:20])[NH:7][C:8]1[S:9][C:10]([C:14]#[CH:15])=[C:11]([CH3:13])[N:12]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2.3|
|
Name
|
(4-methyl-5-trimethylsilanylethynyl-thiazol-2-yl)-carbamic acid tert-butyl ester
|
Quantity
|
0.592 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC=1SC(=C(N1)C)C#C[Si](C)(C)C)=O
|
Name
|
|
Quantity
|
0.395 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 2 h at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Pouring
|
Type
|
EXTRACTION
|
Details
|
ice/NH4Cl, twofold extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
washing with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over sodium sulfate, and evaporation to dryness
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC=1SC(=C(N1)C)C#C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.391 g | |
YIELD: CALCULATEDPERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |